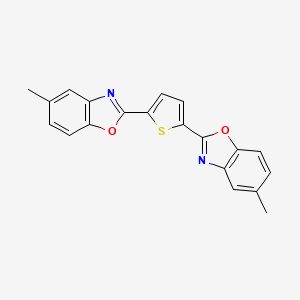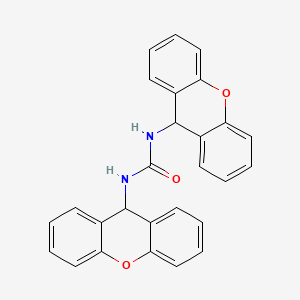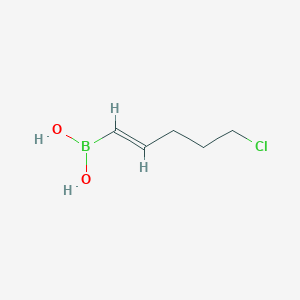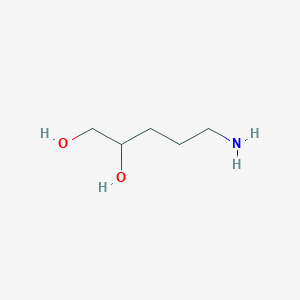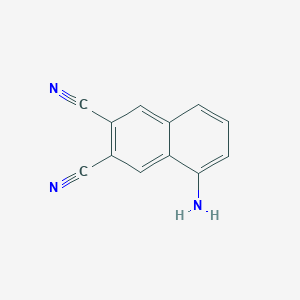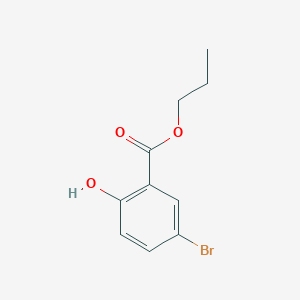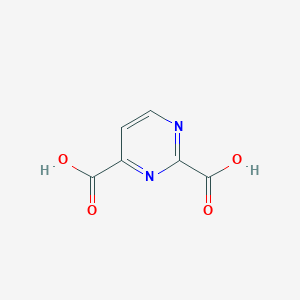
1-(3-Bromophenyl)-2-methylpropan-2-ol
概要
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the reagents and conditions required, and the products formed .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, solubility, and refractive index. Chemical properties include acidity or basicity, reactivity with other substances, and stability .科学的研究の応用
Anti-Arrhythmia Properties
1-(3-Bromophenyl)-2-methylpropan-2-ol: (BH) has shown promise as an anti-arrhythmia agent. Arrhythmias are abnormal heart rhythms that can lead to serious cardiovascular complications. BH has been studied for its potential to regulate heart rhythm and prevent arrhythmias .
Pharmacokinetics and Metabolite Identification
Understanding the pharmacokinetics of BH is crucial for its clinical use. Researchers have characterized BH’s absorption, distribution, metabolism, and excretion. Notably, a UHPLC-MS/MS method was developed to quantify BH in rat plasma. The main metabolic pathways involve phase-I reactions (demethylation, dehydrogenation, and epoxidation) and phase-II reactions (glucuronide and sulfate metabolites). A total of 18 metabolites have been identified, providing insights for further studies .
Anticancer Activity
While not directly related to cardiovascular health, BH analogs have been synthesized and evaluated for their anticancer properties. Specifically, new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were studied. These compounds were characterized, and their anticancer activity was assessed. Molecular docking studies and ADME (absorption, distribution, metabolism, and excretion) predictions were also conducted .
Synthesis of Phthalocyanines and Phthalocyanine-Fullerene Dyads
BH derivatives, such as 3-(3-Bromophenyl)propionic acid, have been employed in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads. These compounds find applications in materials science and photovoltaics .
In Silico Metabolite Prediction
Researchers have used computational methods to predict BH metabolites. These in silico studies enhance our understanding of BH’s metabolic pathways and guide further investigations .
作用機序
Target of Action
Compounds with similar structures, such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, are known to target mitogen-activated protein kinase 10 .
Mode of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction
Biochemical Pathways
The compound’s bromophenyl group suggests it may be involved in various organic reactions, including carbon-carbon bond-forming reactions like the suzuki-miyaura cross-coupling .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, found that it was rapidly cleared from the blood circulatory system with a half-life of 162 ± 018 hours after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Bromophenyl compounds are often used in the synthesis of various pharmaceuticals, suggesting that they may have significant biological effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYJGZCFJLMCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3762-39-8 | |
| Record name | 1-(3-bromophenyl)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



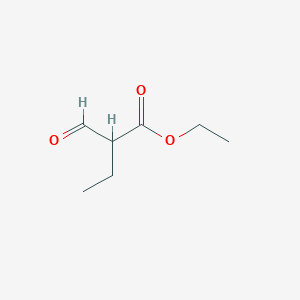

![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)
